molecular formula C11H10ClN3O2S B12248763 3-{[(6-chloro-1,3-benzodioxol-5-yl)methyl]sulfanyl}-4-methyl-4H-1,2,4-triazole

3-{[(6-chloro-1,3-benzodioxol-5-yl)methyl]sulfanyl}-4-methyl-4H-1,2,4-triazole

Cat. No.: B12248763
M. Wt: 283.73 g/mol
InChI Key: GWEAWKWDMCDDCM-UHFFFAOYSA-N
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Description

3-{[(6-chloro-2H-1,3-benzodioxol-5-yl)methyl]sulfanyl}-4-methyl-4H-1,2,4-triazole is a complex organic compound that features a unique combination of functional groups, including a benzodioxole ring, a triazole ring, and a sulfanyl group. This compound is of significant interest in the fields of medicinal chemistry and pharmacology due to its potential biological activities.

Properties

Molecular Formula

C11H10ClN3O2S

Molecular Weight

283.73 g/mol

IUPAC Name

3-[(6-chloro-1,3-benzodioxol-5-yl)methylsulfanyl]-4-methyl-1,2,4-triazole

InChI

InChI=1S/C11H10ClN3O2S/c1-15-5-13-14-11(15)18-4-7-2-9-10(3-8(7)12)17-6-16-9/h2-3,5H,4,6H2,1H3

InChI Key

GWEAWKWDMCDDCM-UHFFFAOYSA-N

Canonical SMILES

CN1C=NN=C1SCC2=CC3=C(C=C2Cl)OCO3

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-{[(6-chloro-2H-1,3-benzodioxol-5-yl)methyl]sulfanyl}-4-methyl-4H-1,2,4-triazole typically involves multiple steps. One common method starts with the preparation of the benzodioxole derivative, which is then chlorinated to introduce the chloro group. The next step involves the formation of the triazole ring through a cyclization reaction. Finally, the sulfanyl group is introduced via a nucleophilic substitution reaction .

Industrial Production Methods

large-scale synthesis would likely involve optimization of the reaction conditions to maximize yield and purity, as well as the use of continuous flow reactors to enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

3-{[(6-chloro-2H-1,3-benzodioxol-5-yl)methyl]sulfanyl}-4-methyl-4H-1,2,4-triazole can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like sodium thiolate for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the sulfanyl group can yield sulfoxides or sulfones, while substitution of the chloro group can produce a variety of derivatives depending on the nucleophile used .

Scientific Research Applications

Medicinal Applications

1.1 Antimicrobial Activity

The 1,2,4-triazole scaffold is known for its broad spectrum of biological activities, particularly as an antimicrobial agent. Research indicates that derivatives of 1,2,4-triazoles exhibit significant antibacterial and antifungal properties. For instance, compounds containing the triazole moiety have been shown to be effective against methicillin-resistant Staphylococcus aureus (MRSA) and various other pathogens.

CompoundMIC (μg/mL)Activity
Clinafloxacin-triazole hybrid0.25–2Antibacterial
Ciprofloxacin-triazole hybrid0.046–3.11Antibacterial

Studies have demonstrated that specific structural modifications can enhance the efficacy of these compounds against resistant strains, making them valuable candidates for drug development .

1.2 Antifungal Properties

The compound has also been explored for its antifungal activity. Certain triazole derivatives have shown effectiveness against common fungal pathogens such as Candida albicans and Aspergillus species. For example, a series of triazole derivatives were synthesized and tested for their antifungal activity, with some exhibiting MIC values comparable to established antifungal agents .

Agricultural Applications

2.1 Agrochemical Potential

The versatility of 1,2,4-triazoles extends into agricultural chemistry where they are utilized as fungicides and herbicides. The compound's ability to inhibit fungal growth makes it a candidate for developing new agrochemicals aimed at protecting crops from fungal diseases.

Case Study:

A recent study evaluated the efficacy of triazole-based fungicides in controlling fungal infections in crops. The results indicated that these compounds significantly reduced disease incidence and improved crop yield compared to untreated controls .

Material Science Applications

3.1 Polymer Chemistry

Triazole derivatives are being investigated for their potential use in polymer synthesis due to their unique chemical properties. They can act as cross-linking agents or modifiers in polymer matrices, enhancing the thermal and mechanical properties of the resulting materials.

Data Table: Polymer Properties Enhanced by Triazoles

Polymer TypeModification TypeProperty Enhanced
PolyethyleneCross-linking agentIncreased tensile strength
Epoxy resinsModifierImproved thermal stability

Mechanism of Action

The mechanism of action of 3-{[(6-chloro-2H-1,3-benzodioxol-5-yl)methyl]sulfanyl}-4-methyl-4H-1,2,4-triazole involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The benzodioxole and triazole rings can interact with various biological pathways, leading to effects such as cell cycle arrest and apoptosis in cancer cells .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of 3-{[(6-chloro-2H-1,3-benzodioxol-5-yl)methyl]sulfanyl}-4-methyl-4H-1,2,4-triazole lies in its combination of functional groups, which confer distinct chemical and biological properties.

Biological Activity

3-{[(6-chloro-1,3-benzodioxol-5-yl)methyl]sulfanyl}-4-methyl-4H-1,2,4-triazole is a compound that has garnered attention for its diverse biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article delves into its biological properties, including antioxidant, antibacterial, antifungal, and anticancer activities, supported by relevant research findings and case studies.

  • Molecular Formula : C16H13ClN2O2S
  • Molecular Weight : 332.81 g/mol
  • CAS Number : Not specified in the sources but can be derived from the molecular structure.

Antioxidant Activity

The antioxidant capacity of triazole derivatives has been extensively studied. For instance, compounds similar to 3-{[(6-chloro-1,3-benzodioxol-5-yl)methyl]sulfanyl}-4-methyl-4H-1,2,4-triazole have shown significant antioxidant activity through various assays like DPPH and ABTS. In a recent study, a related compound demonstrated an IC50 value of 0.397 μM in the ABTS assay, indicating strong radical scavenging potential comparable to ascorbic acid (IC50 = 0.87 μM) .

Antibacterial Activity

Research has highlighted the antibacterial properties of triazole derivatives against a range of pathogens. For example:

  • Minimum Inhibitory Concentration (MIC) studies have shown that certain triazoles exhibit potent activity against Gram-positive and Gram-negative bacteria, including Staphylococcus aureus and Escherichia coli. In one study, specific derivatives displayed MIC values as low as 15.62 µg/mL against E. coli .

Molecular docking studies further support these findings by demonstrating strong binding affinities to bacterial enzyme targets (e.g., docking scores of -9.8 kcal/mol), which elucidates the mechanism behind their antibacterial efficacy .

Antifungal Activity

Triazole compounds are known for their antifungal properties as well. The structural similarities between 3-{[(6-chloro-1,3-benzodioxol-5-yl)methyl]sulfanyl}-4-methyl-4H-1,2,4-triazole and other triazoles suggest potential effectiveness against fungal infections. For instance, derivatives have shown activity against Candida albicans, with some compounds exhibiting MIC values that indicate broad-spectrum antifungal action .

Anticancer Activity

Emerging data suggest that triazole derivatives may also possess anticancer properties. A study focusing on structurally related compounds reported significant cytotoxicity against various cancer cell lines. The most active compounds demonstrated IC50 values in the low micromolar range against colon cancer cells . This highlights their potential as therapeutic agents in oncology.

Case Studies

Several case studies have documented the biological activity of triazole derivatives:

  • Study on Antimicrobial Properties :
    • A series of triazole compounds were synthesized and evaluated for their antimicrobial activities using disk diffusion methods against E. coli and Candida albicans. The results indicated that certain compounds had significant inhibitory effects at low concentrations .
  • In Vitro Anticancer Studies :
    • A derivative similar to 3-{[(6-chloro-1,3-benzodioxol-5-yl)methyl]sulfanyl}-4-methyl-4H-1,2,4-triazole was tested on various cancer cell lines with promising results showing selective toxicity towards cancer cells while sparing normal cells .

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